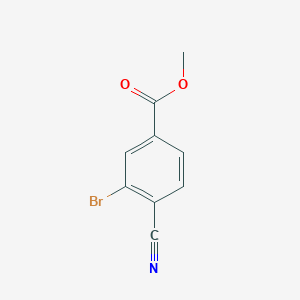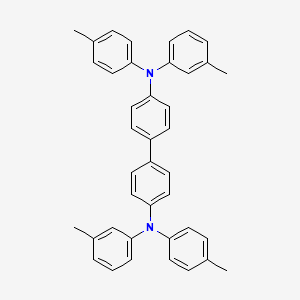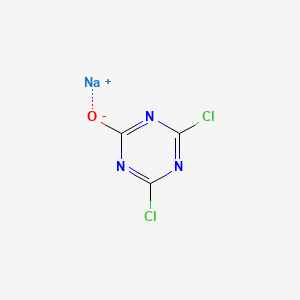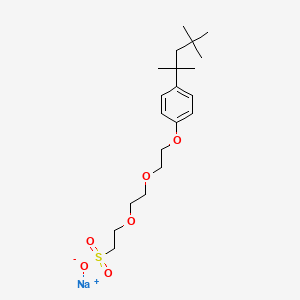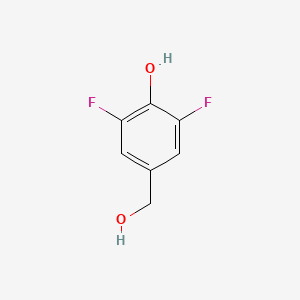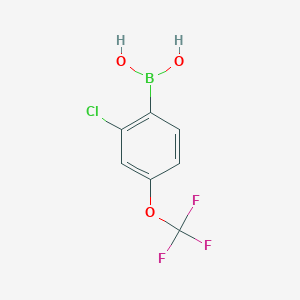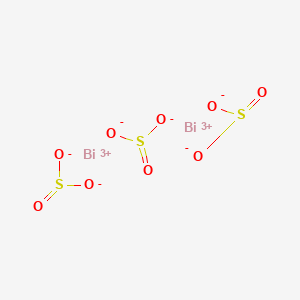
Bismuth(3+) sulfite (2/3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Bismuth(3+) sulfite (2/3), also known as bismuth(III) sulfite, is a chemical compound composed of bismuth and sulfite ions. It is a member of the bismuth compounds family, which are known for their unique properties and applications in various fields. Bismuth(III) sulfite is typically found in the form of a brown solid and is insoluble in water .
準備方法
Synthetic Routes and Reaction Conditions
Bismuth(III) sulfite can be synthesized through several methods. One common method involves the reaction of bismuth(III) chloride with hydrogen sulfide gas:
2 BiCl3+3 H2S→Bi2S3+6 HCl
This reaction is typically carried out under controlled conditions to ensure the complete conversion of reactants to the desired product .
Industrial Production Methods
In industrial settings, bismuth(III) sulfite is often produced by reacting elemental bismuth with sulfur in an evacuated silica tube at high temperatures (around 500°C) for an extended period (approximately 96 hours):
2 Bi+3 S→Bi2S3
This method ensures the formation of high-purity bismuth(III) sulfite .
化学反応の分析
Types of Reactions
Bismuth(III) sulfite undergoes various chemical reactions, including:
Oxidation: Bismuth(III) sulfite can be oxidized to form bismuth(III) sulfate.
Reduction: It can be reduced to elemental bismuth under certain conditions.
Substitution: Bismuth(III) sulfite can participate in substitution reactions with other sulfite compounds.
Common Reagents and Conditions
Common reagents used in reactions with bismuth(III) sulfite include hydrogen sulfide, sulfur, and various acids. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions involving bismuth(III) sulfite include bismuth(III) sulfate, elemental bismuth, and various bismuth-containing compounds .
科学的研究の応用
Bismuth(III) sulfite has a wide range of scientific research applications, including:
作用機序
The mechanism of action of bismuth(III) sulfite involves its interaction with various molecular targets and pathways. Bismuth compounds are known to inactivate enzymes involved in respiration, such as F1-ATPase, and other enzymes like urease and alcohol dehydrogenase. These interactions can lead to the disruption of cellular processes and the inhibition of microbial growth .
類似化合物との比較
Bismuth(III) sulfite can be compared with other similar compounds, such as:
Bismuth(III) oxide: Bismuth(III) oxide is another bismuth compound with applications in catalysis and materials science.
Bismuth(III) selenide: This compound is used in thermoelectric materials and has similar properties to bismuth(III) sulfite.
Bismuth(III) telluride: Known for its use in thermoelectric devices, bismuth(III) telluride shares some chemical properties with bismuth(III) sulfite.
Bismuth(III) sulfite is unique due to its specific chemical structure and reactivity, which make it suitable for a variety of applications in different fields.
特性
IUPAC Name |
dibismuth;trisulfite |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Bi.3H2O3S/c;;3*1-4(2)3/h;;3*(H2,1,2,3)/q2*+3;;;/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJIHUXXWRPGPY-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)[O-].[O-]S(=O)[O-].[O-]S(=O)[O-].[Bi+3].[Bi+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Bi2O9S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623644 |
Source


|
| Record name | Bismuth(3+) sulfite (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71896-27-0 |
Source


|
| Record name | Bismuth(3+) sulfite (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
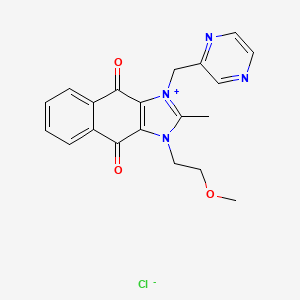
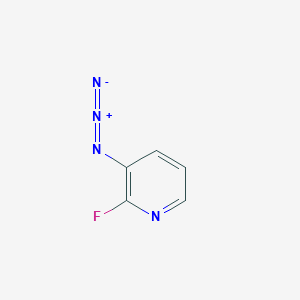
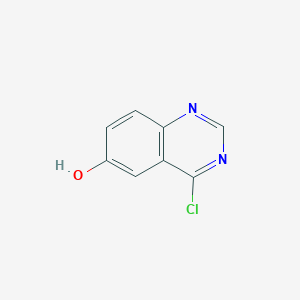
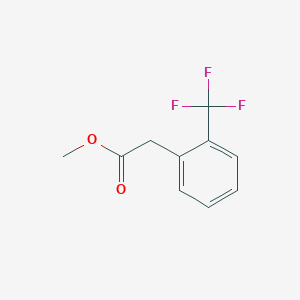
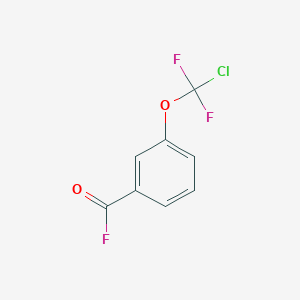
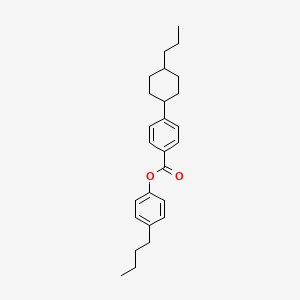
![1-Oxa-4-azaspiro[5.5]undecane](/img/structure/B1602963.png)
